N-Etil-2-morfolinoetanamina

Descripción general

Descripción

N-Ethyl-2-morpholinoethanamine is an organic compound belonging to the class of morpholines. It is characterized by the presence of a morpholine ring, which consists of a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Organic Synthesis

- N-Ethyl-2-morpholinoethanamine serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for diverse chemical reactions, including Michael additions and nucleophilic substitutions, making it valuable in synthetic organic chemistry .

2. Catalyst Development

- The compound has been utilized in the development of heterogeneous catalysts. For instance, immobilization on graphene oxide has resulted in a bifunctional acid-base nanocatalyst that enhances catalytic efficiency for various reactions under eco-friendly conditions .

Biological Applications

1. Enzyme Interaction Studies

- In biological research, N-Ethyl-2-morpholinoethanamine is employed to investigate enzyme interactions and cellular signaling pathways. Its role in modulating enzyme activities can provide insights into metabolic processes and therapeutic targets .

2. Anticancer Research

- Recent studies have demonstrated the anticancer potential of derivatives of this compound. For example, complexes formed with transition metals showed significant inhibitory effects on cancer cell lines such as colorectal and breast cancer . These findings highlight its potential as a lead compound in cancer therapeutics.

Medical Applications

1. Pharmaceutical Intermediate

- N-Ethyl-2-morpholinoethanamine is an important intermediate in the synthesis of pharmaceuticals targeting monoamine oxidase A (MAO-A), which is relevant for treating depressive disorders. Its derivatives have shown promise in enhancing the efficacy of MAO-A inhibitors .

2. Fluorescent Probes

- The compound is also used as a precursor for synthesizing fluorescent probes for biological imaging. These probes are designed to target specific cellular components, such as lysosomes, enabling real-time monitoring of cellular processes .

Industrial Applications

1. Production of Catalysts

- In industrial settings, N-Ethyl-2-morpholinoethanamine is utilized in producing various catalysts and industrial chemicals. Its cost-effectiveness and ease of synthesis make it suitable for large-scale applications .

Mecanismo De Acción

Target of Action

N-Ethyl-2-morpholinoethanamine, also known as 2-Morpholinoethanamine, is a key intermediate of moclobemide . Moclobemide is a selective monoamine oxidase A (MAO-A) inhibitor . MAO-A is an enzyme that breaks down monoamines, including neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters, which can help to alleviate symptoms of depressive illness .

Mode of Action

It is known that compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities . These include anti-gastroesophageal reflux disease and anti-irritable bowel syndrome, anti-inflammatory, and anticancer activities .

Biochemical Pathways

It is known that the compound is involved in the inhibition of mao-a, which plays a crucial role in the regulation of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters, potentially affecting multiple downstream pathways related to mood regulation and other physiological processes .

Result of Action

It is known that the compound can have a broad spectrum of biological activities, including anti-inflammatory and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

It is known that the compound is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . This suggests that the compound’s synthesis and potentially its action may be influenced by environmental conditions such as temperature and pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Ethyl-2-morpholinoethanamine can be synthesized through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of ferric chloride in water. This reaction produces ethyl 3-morpholinopropanoate, which is then subjected to hydrazinolysis to yield 3-morpholinopropanehydrazide. Finally, the Curtius rearrangement of this intermediate in the presence of sodium nitrite and hydrochloric acid in water produces N-Ethyl-2-morpholinoethanamine .

Industrial Production Methods

Industrial production of N-Ethyl-2-morpholinoethanamine typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, waste disposal, and simplicity of purification. The use of inexpensive and commercially accessible starting materials, along with aqueous conditions, makes this method suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-2-morpholinoethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions typically involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-Morpholinoethanamine: This compound is structurally similar but lacks the ethyl group attached to the nitrogen atom.

4-Morpholineethanamine: Another similar compound with a different substitution pattern on the morpholine ring.

N-Aminoethylmorpholine: Similar in structure but with an aminoethyl group instead of an ethyl group.

Uniqueness

N-Ethyl-2-morpholinoethanamine is unique due to the presence of the ethyl group, which enhances its nucleophilic properties and makes it more reactive in certain chemical reactions. This structural feature also contributes to its versatility in various scientific and industrial applications .

Actividad Biológica

N-Ethyl-2-morpholinoethanamine (C8H18N2O), a derivative of morpholine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and organocatalytic activities, supported by recent research findings and case studies.

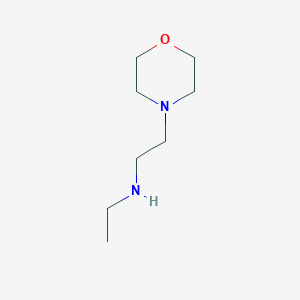

Chemical Structure and Properties

N-Ethyl-2-morpholinoethanamine is characterized by the presence of a morpholine ring, which contributes to its nucleophilic properties. The compound's structure can be represented as follows:

The molecular formula indicates the presence of two nitrogen atoms, which play a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-Ethyl-2-morpholinoethanamine and its derivatives. For instance, a study synthesized various morpholine derivatives and tested their antimicrobial activities against several bacterial strains. Notably, compounds containing the morpholine structure exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 µg/mL .

Table 1: Antimicrobial Activity of N-Ethyl-2-morpholinoethanamine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-Ethyl-2-morpholinoethanamine | Staphylococcus aureus | 125 |

| N-Ethyl-2-morpholinoethanamine | Escherichia coli | 250 |

| 4-Arylidenamino-1,2,4-triazole | Bacillus cereus | 62.5 |

Anticancer Activity

The anticancer potential of N-Ethyl-2-morpholinoethanamine has also been investigated. A study focused on metal complexes derived from morpholine-based ligands demonstrated notable cytotoxic effects against various cancer cell lines, including HCT116 (colorectal cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these complexes ranged from 3.50 to 8.05 µM, indicating strong inhibitory effects on cancer cell proliferation .

Table 2: Anticancer Activity of Morpholine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Metal Complexes with Morpholine | HCT116 | 5.00 |

| Metal Complexes with Morpholine | HepG2 | 4.50 |

| Metal Complexes with Morpholine | MCF-7 | 3.50 |

Organocatalytic Activity

N-Ethyl-2-morpholinoethanamine serves as an effective organocatalyst in various organic reactions due to its nucleophilic nature. Research has shown that it can enhance reaction rates significantly when immobilized on supports like graphene oxide. This modification improves the catalyst's efficiency and reusability in organic synthesis .

Case Study: Graphene Oxide Supported Catalysis

A study investigated the catalytic properties of graphene oxide functionalized with N-Ethyl-2-morpholinoethanamine for acylation reactions. The results indicated that the modified catalyst exhibited superior performance compared to non-functionalized graphene oxide, with increased surface area contributing to enhanced catalytic activity.

Propiedades

IUPAC Name |

N-ethyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOOWBHUWQUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561230 | |

| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108302-54-1 | |

| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.